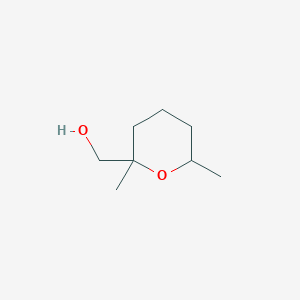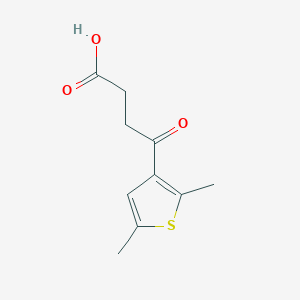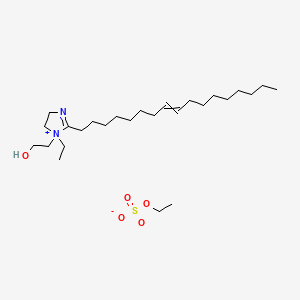
Phenyl propyl sulfide
Vue d'ensemble
Description
Phenyl propyl sulfide is a chemical compound with the molecular formula C9H12S . It is also known by other names such as propyl phenyl sulfide and (Propylthio)benzene . The molecular weight of Phenyl propyl sulfide is 152.257 .
Molecular Structure Analysis
The molecular structure of Phenyl propyl sulfide can be represented by the SMILES notationCCCSC1=CC=CC=C1 . The InChI representation is InChI=1S/C9H12S/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 . Chemical Reactions Analysis
Phenyl propyl sulfide, like other sulfides, can participate in various chemical reactions. For instance, it can undergo a Ni-catalyzed aryl sulfide synthesis through an aryl exchange reaction between aryl sulfides and a variety of aryl electrophiles .Physical And Chemical Properties Analysis
Phenyl propyl sulfide is a light-brown oil . More detailed physical and chemical properties could not be found in the available resources.Applications De Recherche Scientifique
Photocleavage of Benzyl-Sulfur Bonds Research by Fleming & Jensen (1996) explored the photocleavage mechanism for benzyl-sulfur bonds in compounds like benzyl phenyl sulfide. This study contributes to understanding the radical intermediates and the reaction pathways involved in these processes.
Deodorization of Organic Sulfides In the context of environmental applications, Sun, Xiong & Xu (2008) investigated the deodorization of malodorous organic sulfides, including benzyl phenyl sulfide, under visible light irradiation. This study highlights the potential of using photocatalysis for environmental remediation.
Synthesis of Benzyl Phenyl Sulfide Derivatives A green synthesis route for benzyl phenyl sulfide derivatives was proposed by Wu et al. (2022). This process, involving ionic liquids, offers an efficient and environmentally friendly approach for producing these chemicals.
Hydroalumination and Quenching Reactions The study by Tanaka, Kanemasa & Tsuge (1990) explored the hydroalumination of phenyl 1-(trimethylsilyl)propadienyl sulfide, demonstrating its potential in organic synthesis and the production of various chemical compounds.
Synthesis and Electro-Optical Properties of Sulfur-Containing Polymers Research on the polymerization of phenyl propargyl sulfide by Gal et al. (2007) revealed insights into the electro-optical properties of the resulting sulfur-containing conjugated polymer, indicating potential applications in materials science.
Oxidative Cyclization in Organic Chemistry A method for oxidative cyclization of phenyl propiolates with sulfinic acids was developed by Yang et al. (2015), showcasing a new avenue in synthetic organic chemistry and the creation of coumarin derivatives.
Thermostable Proton-Conducting Polymers The work of Miyatake et al. (1996) on highly sulfonated poly(phenylene sulfide) demonstrates its high thermal stability and conductivity, opening up applications in high-temperature proton-conducting materials.
Safety and Hazards
Phenyl propyl sulfide should be handled with care. Contact with skin and clothing should be avoided, and contaminated clothing and gloves should be removed and washed before reuse . Breathing vapors or mists should be avoided, and ingestion is not advised . If swallowed, immediate medical assistance should be sought . It’s also recommended to wash thoroughly after handling .
Propriétés
IUPAC Name |
propylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYDLOBJQIJDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236328 | |
| Record name | Benzene, (propylthio)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl propyl sulfide | |
CAS RN |
874-79-3 | |
| Record name | (Propylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl propyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl propyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (propylthio)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYL PROPYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D272CA2KWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B1614599.png)
![1-Chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B1614601.png)



![3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane]](/img/structure/B1614610.png)




![Cyclohexanemethanamine, 1,3,3-trimethyl-N-(2-methylpropylidene)-5-[(2-methylpropylidene)amino]-](/img/structure/B1614617.png)

![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro-](/img/structure/B1614619.png)
